molecular formula C11H11F3O B14022853 1-(2,4,6-Trifluorophenyl)cyclopentanol

1-(2,4,6-Trifluorophenyl)cyclopentanol

Cat. No.: B14022853
M. Wt: 216.20 g/mol
InChI Key: GWQIUWRHVGWOMI-UHFFFAOYSA-N
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Description

1-(2,4,6-Trifluorophenyl)cyclopentanol is an organic compound with the molecular formula C11H11F3O and a molecular weight of 216.2 g/mol It is characterized by the presence of a cyclopentanol ring substituted with a trifluorophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4,6-Trifluorophenyl)cyclopentanol can be synthesized through several synthetic routes. One common method involves the reaction of 2,4,6-trifluorobenzaldehyde with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification steps such as distillation or recrystallization are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trifluorophenyl)cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4,6-Trifluorophenyl)cyclopentanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trifluorophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)cyclopentanol
  • 1-(2,6-Difluorophenyl)cyclopentanol
  • 1-(2,4,6-Trichlorophenyl)cyclopentanol

Uniqueness

1-(2,4,6-Trifluorophenyl)cyclopentanol is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The trifluorophenyl group imparts distinct electronic and steric properties, making this compound valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-(2,4,6-trifluorophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H11F3O/c12-7-5-8(13)10(9(14)6-7)11(15)3-1-2-4-11/h5-6,15H,1-4H2

InChI Key

GWQIUWRHVGWOMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2F)F)F)O

Origin of Product

United States

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